

# An In-depth Technical Guide to Chromomycin

## A2: Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *Chromomycin A2*

Cat. No.: *B1668907*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Chromomycin A2**, a member of the aureolic acid family of antibiotics, is a polyketide natural product with significant biological activities.[1][2] Isolated from *Streptomyces* species, this compound has garnered interest for its potent antibacterial, antifungal, and anticancer properties.[2][3] Its mechanism of action primarily involves the inhibition of DNA and RNA synthesis through binding to the minor groove of GC-rich DNA sequences. Furthermore, recent studies have elucidated its role in inducing autophagy and inhibiting the Wnt/ $\beta$ -catenin signaling pathway, opening new avenues for its therapeutic application. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and key biological activities of **Chromomycin A2**, along with detailed experimental protocols for its study.

## Chemical Structure and Identification

**Chromomycin A2** is a complex glycoside composed of a tricyclic aglycone chromophore attached to two sugar chains.

Chemical Formula:  $C_{59}H_{86}O_{26}$ [3]

Molecular Weight: 1211.30 g/mol

CAS Number: 6992-70-7

Synonyms: Aburamycin A, CMA2, NSC 131187

Chemical Name: (1S)-1-C-[(2S,3S)-7-[[4-O-acetyl-2,6-dideoxy-3-O-(2,6-dideoxy-4-O-methyl-alpha-D-lyxo-hexopyranosyl)-beta-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-alpha-L-arabino-hexopyranosyl(1->3)-O-2,6-dideoxy-beta-D-arabino-hexopyranosyl(1->3)-2,6-dideoxy-beta-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-D-threo-2-pentulose

SMILES: C[C@H]1O--INVALID-LINK--C(--INVALID-LINK----INVALID-LINK--C)=O)([H])--INVALID-LINK--O--INVALID-LINK----INVALID-LINK----INVALID-LINK--O--INVALID-LINK----INVALID-LINK----INVALID-LINK--C--INVALID-LINK--(C)--INVALID-LINK--C)=O)--INVALID-LINK--O6)C5)C4)C7=O)C7=C8O)=C8C(O)=C3C)O--INVALID-LINK--[C@@H]2OC(C)=O)([H])C--INVALID-LINK--[C@H]1OC

## Physicochemical Properties

A summary of the known physicochemical properties of **Chromomycin A2** is presented in Table 1.

Property	Value	Reference
Appearance	Yellow powder	
Solubility	Soluble in DMF, DMSO, ethanol, and methanol. Limited water solubility.	
Predicted XlogP	3.3	

Note: Experimental data for melting point and pKa are not readily available in the searched literature.

## Spectroscopic Data

The structural elucidation of **Chromomycin A2** has been achieved through various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data provide a detailed fingerprint of the molecular structure. The chemical shifts for **Chromomycin A2** are summarized in Tables 2 and 3, respectively. This data is crucial for the identification and structural confirmation of the compound.

Table 2:  $^1\text{H}$  NMR Spectroscopic Data for **Chromomycin A2**.

(Data presented here is a representation of key shifts and may not be exhaustive. For complete assignments, refer to the cited literature.)

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	J (Hz)
H-1	5.30	d	7.8
H-3	3.65	m	
H-4	3.45	m	
...	...	...	...

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **Chromomycin A2**.

(Data presented here is a representation of key shifts and may not be exhaustive. For complete assignments, refer to the cited literature.)

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1	102.5
C-2	35.8
C-3	78.9
...	...

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **Chromomycin A2** reveals characteristic absorption maxima that are indicative of its chromophore. While specific  $\lambda_{\text{max}}$  values for **Chromomycin A2** are not consistently reported across the literature, related compounds and extracts containing chromomycins show absorption peaks in the range of 221-240 nm and around 280 nm.

## Infrared (IR) Spectroscopy

The IR spectrum of **Chromomycin A2** would be expected to show characteristic absorption bands for its functional groups. These would include:

- O-H stretching: A broad band around  $3400\text{ cm}^{-1}$  due to the numerous hydroxyl groups.
- C-H stretching: Bands in the region of  $2850\text{-}3000\text{ cm}^{-1}$  for  $\text{sp}^3$  and  $\text{sp}^2$  C-H bonds.
- C=O stretching: Strong absorptions around  $1735\text{ cm}^{-1}$  for the ester carbonyls and around  $1650\text{ cm}^{-1}$  for the ketone and quinone-like carbonyls.
- C=C stretching: Bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region for the aromatic ring.
- C-O stretching: Multiple strong bands between  $1000$  and  $1300\text{ cm}^{-1}$  corresponding to the various alcohol, ether, and ester linkages.

## Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of **Chromomycin A2**. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to probe the structure by analyzing the fragmentation patterns, which typically involve the sequential loss of the sugar moieties. While a detailed public fragmentation spectrum for **Chromomycin A2** is not readily available, the analysis would proceed by identifying the parent ion and then correlating the fragment ions to the loss of specific sugar units and other functional groups.

## Biological Properties and Mechanism of Action

**Chromomycin A2** exhibits a range of biological activities, with its anticancer properties being the most extensively studied.

## Cytotoxicity

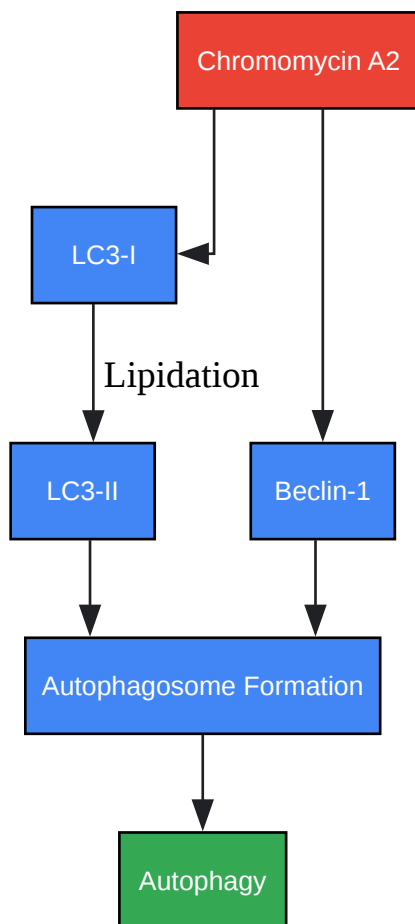
**Chromomycin A2** demonstrates potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are typically in the low nanomolar range, highlighting its potential as an anticancer agent.

Table 4: Cytotoxicity of **Chromomycin A2** against Human Cancer Cell Lines.

Cell Line	Cancer Type	IC <sub>50</sub> (nM)
SGC7901	Gastric Cancer	4
HepG2	Hepatocellular Carcinoma	0.5
A549	Lung Adenocarcinoma	3
HCT116	Colon Cancer	5
COC1	Ovarian Cancer	5
HUVECs	Human Umbilical Vein Endothelial Cells	8

## Induction of Autophagy

**Chromomycin A2** has been shown to induce autophagy in melanoma cells. This process is characterized by the formation of autophagosomes and an increased expression of key autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to LC3-II.

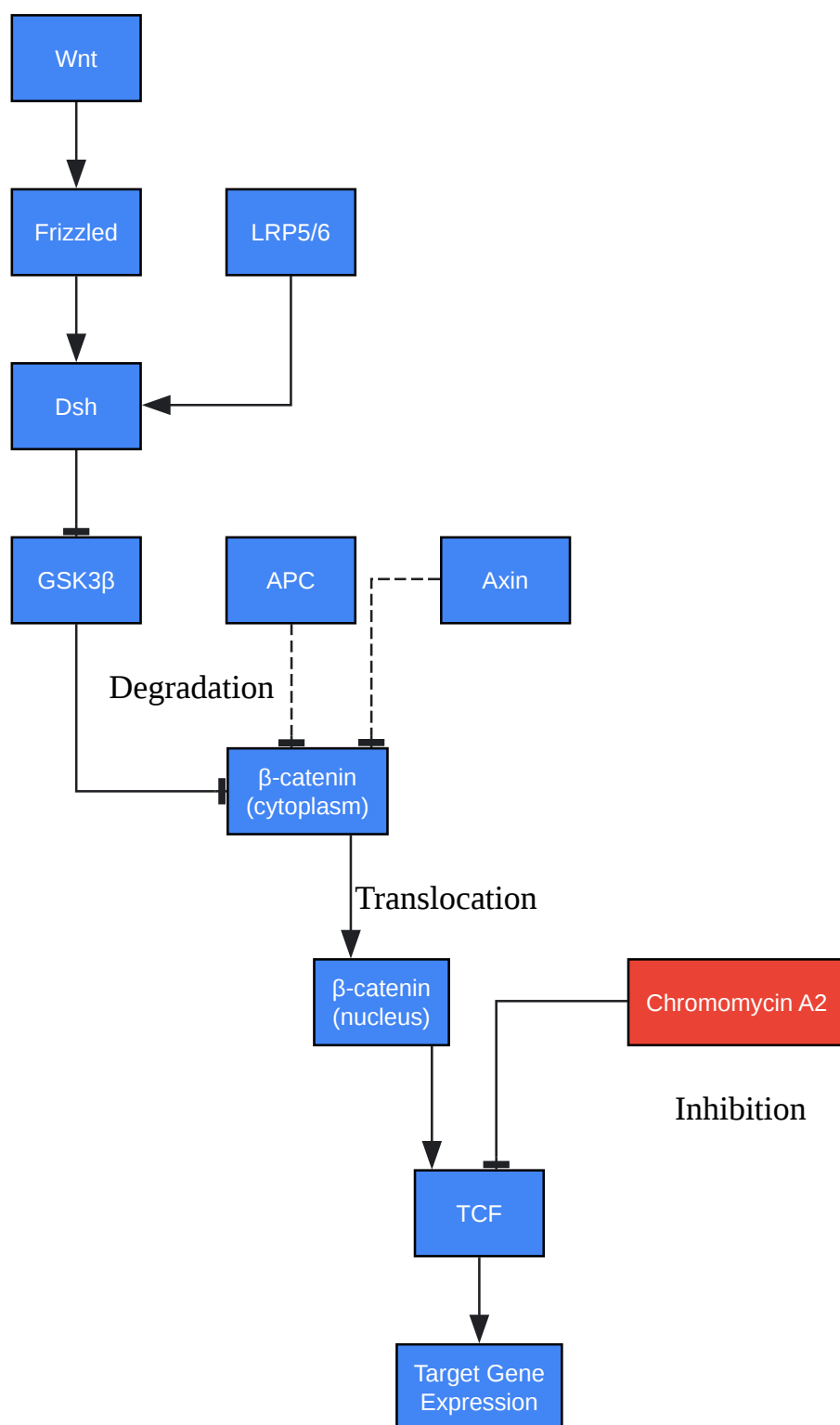


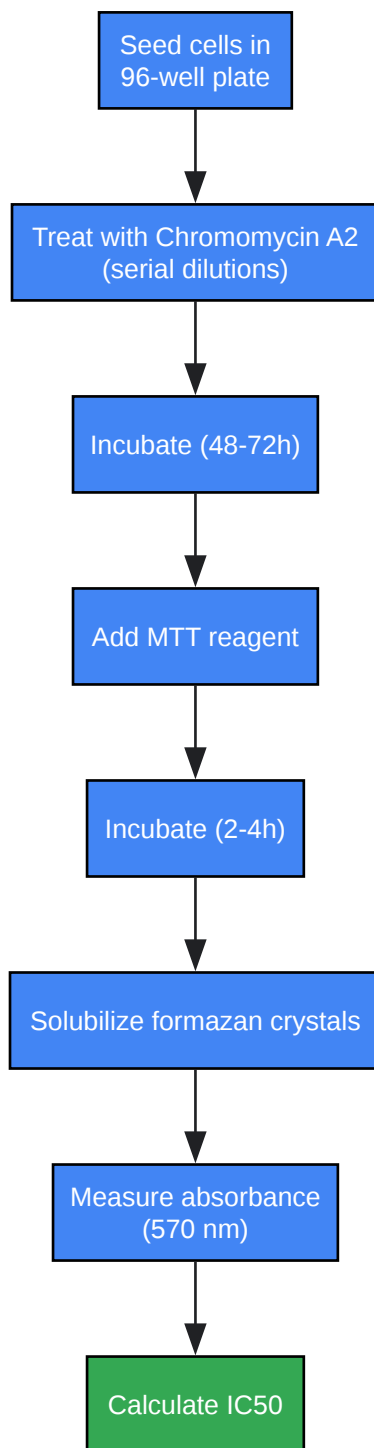
[Click to download full resolution via product page](#)

**Chromomycin A2**-induced autophagy pathway.

## Inhibition of Wnt/ $\beta$ -catenin Signaling

**Chromomycin A2** is a potent inhibitor of the canonical Wnt/ $\beta$ -catenin signaling pathway. This pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. **Chromomycin A2** inhibits the transcriptional activity of the  $\beta$ -catenin/TCF complex, leading to the downregulation of Wnt target genes. The precise mechanism, whether through direct interaction with the complex or via upstream regulators like GSK3 $\beta$ , is an area of ongoing research.





[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Chromomycin A2: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668907#chemical-structure-and-properties-of-chromomycin-a2]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)